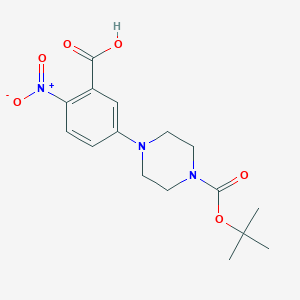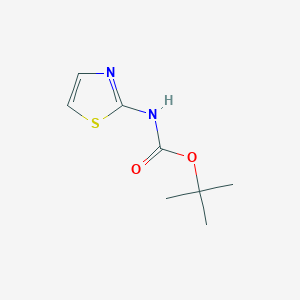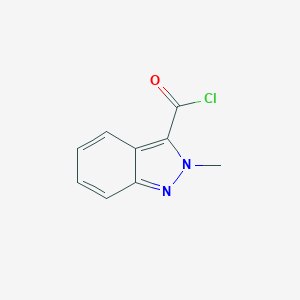![molecular formula C11H13NO4 B066716 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid CAS No. 181519-49-3](/img/structure/B66716.png)
3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is a compound characterized by its unique molecular structure and various chemical properties. It is of interest in the field of organic chemistry due to its potential applications in synthesis and material science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that provide high yields and purity. For instance, the two-component reaction method has been used to synthesize structurally similar compounds, indicating a potentially efficient pathway for synthesizing 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid as well (Naveen et al., 2007).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, alongside quantum chemical calculations, have been employed to elucidate the molecular structure of similar compounds. These techniques have revealed detailed information on the crystal structure, including intramolecular and intermolecular interactions, which are crucial for understanding the molecular structure of 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid (Venkatesan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar functional groups have been studied to understand their reactivity and interaction with other molecules. These studies provide insights into the chemical properties and potential reactivity of 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, can be influenced by its molecular configuration. Studies on related compounds have demonstrated the impact of specific functional groups on these properties, which can be extrapolated to understand the physical properties of 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid.
Chemical Properties Analysis
The chemical properties of 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid, such as acidity/basicity, reactivity with other chemical entities, and stability, can be inferred from detailed spectroscopic analysis and reactivity studies of similar molecules. This information is essential for applications in synthesis and material science.
- (Venkatesan et al., 2016): Structural investigation of related compounds through X-ray crystallography, spectroscopy, and DFT.
- (Naveen et al., 2007): Synthesis and structural conformation studies of related compounds.
Scientific Research Applications
Polymeric Compound Synthesis
3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid and its derivatives are used in synthesizing various polymeric compounds. These polymers exhibit enhanced thermal stability and are evaluated for antibacterial and antifungal activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Antioxidant and Anti-inflammatory Properties
Derivatives of 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid, such as its conjugates with nifedipine, have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. Some of these compounds show significant antioxidant action comparable to standard treatments (Subudhi & Sahoo, 2011).
Renewable Building Block in Material Science
This compound has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. Its use in material science for generating sustainable alternatives to conventional materials highlights its versatility in various applications (Trejo-Machin et al., 2017).
Corrosion Inhibition
Derivatives of 3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid have been used as corrosion inhibitors. Their efficiency in protecting mild steel surfaces in corrosive environments demonstrates their potential in industrial applications (Gupta et al., 2016).
Synthesis of Heterocyclic Systems
This compound serves as a reagent in the synthesis of various heterocyclic systems, such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. These systems have potential applications in pharmaceuticals and organic chemistry (Selič et al., 1997).
Pharmaceutical Intermediates
It is used in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a key pharmaceutical intermediate in the production of certain drugs. This showcases its importance in the pharmaceutical industry (Li et al., 2013).
properties
IUPAC Name |
3-amino-3-(4-methoxycarbonylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDNHGACHBBMQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)

![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)








